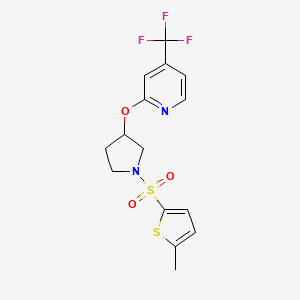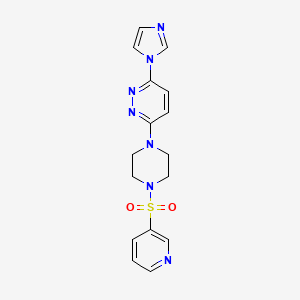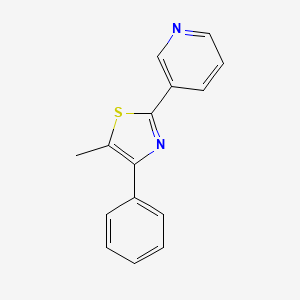
5-Methyl-4-phenyl-2-(3-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is a unique chemical compound with the linear formula C15H12N2S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The SMILES string for this compound is CC1=C (C2=CC=CC=C2)N=C (C3=CC=NC=C3)S1 .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results .Scientific Research Applications
Anti-inflammatory Activity
Compounds structurally related to 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole have been studied for their anti-inflammatory properties. For instance, derivatives of 2,3-dihydroimidazo[2,1-b]thiazoles have shown significant anti-inflammatory activities, suggesting potential applications in the treatment of inflammation-related conditions. Such compounds have demonstrated higher potencies in stimulating cell-mediated immunity, which could be advantageous in developing therapies for autoimmune diseases and cancer (Lantos et al., 1984).
Anticancer Potential
Thiazole derivatives, including those incorporating the pyridine moiety, have been evaluated for their anticancer activities. Novel pyridine-thiazole hybrid molecules have exhibited high antiproliferative activity against various cancer cell lines, with some compounds showing selectivity towards cancer cells over normal cells. This specificity suggests a promising avenue for the development of targeted cancer therapies (Ivasechko et al., 2022).
Synthesis of Novel Compounds
Research has also focused on the facile synthesis of novel thiazole and thiadiazole derivatives incorporating the thiazole moiety. These compounds have been explored for various pharmacological activities, including their anticancer potential. The synthesis approaches aim to develop new pharmacophores that could lead to the discovery of drugs with improved efficacy and safety profiles (Gomha et al., 2017).
Corrosion Inhibition
Interestingly, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Such compounds have shown effectiveness in protecting mild steel in acidic solutions, indicating their utility in industrial applications to prevent corrosion-related damage and losses (Lebrini et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence numerous biochemical pathways, resulting in diverse biological activities .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .
Future Directions
The future directions for research on 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazole derivatives have shown potential in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, these compounds could be of interest in the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-methyl-4-phenyl-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-14(12-6-3-2-4-7-12)17-15(18-11)13-8-5-9-16-10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOCLDRTHODPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2722232.png)
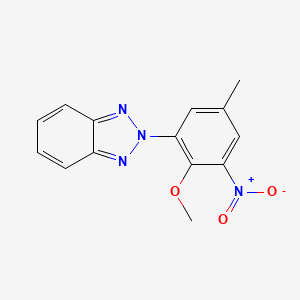
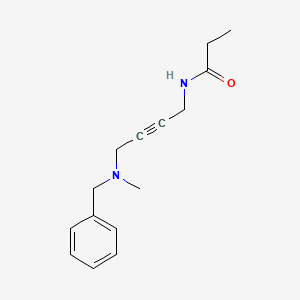
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)
![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)
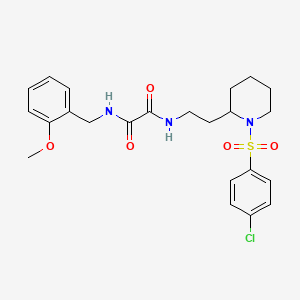


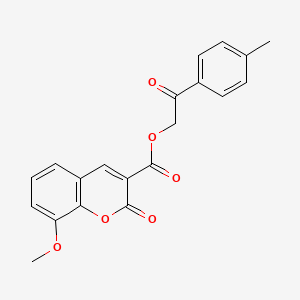
![4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2722247.png)
